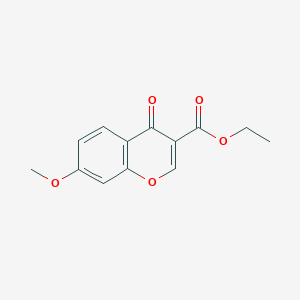

Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate is a chemical compound with the molecular formula C13H12O5 . It has an average mass of 248.231 Da and a monoisotopic mass of 248.068466 Da .

Synthesis Analysis

An efficient one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) is described . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Molecular Structure Analysis

The SMILES string for this compound isCCOC(=O)C1=COC2=C(C1=O)C=CC(=C2)OC . This provides a textual representation of the compound’s molecular structure. Chemical Reactions Analysis

The compound is involved in the synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate is a derivative of ethyl coumarin-3-carboxylate, and its synthesis, along with derivatives, has been explored for various applications. The compound and its derivatives exhibit unique photoluminescence properties, making them of interest in material science. Studies have shown that derivatives of this compound crystallize in specific systems, displaying significant absorption and emission strengths due to the conjugation of electron donor group moiety at the 7-position, which under ultraviolet light excitation, emit strong blue-violet emission (Song, Li-Meia, Gao, Jian-hua, 2014).

Anticancer Potential

The structural analogs of this compound have been investigated for their anticancer properties. Specifically, derivatives have been found to mitigate drug resistance and synergize with various cancer therapies in leukemia cells, showing promise as potential treatment agents for cancers with multiple drug resistance (S. Das, Jignesh M. Doshi, Defeng Tian, Sadiya N. Addo, B. Srinivasan, David L. Hermanson, Chengguo Xing, 2009).

Molecular Synthesis Efficiency

Research into efficient, atom-economic synthesis methods for derivatives of this compound has been conducted. One study highlights a sequential one-pot, three-component reaction yielding medicinally promising derivatives through a tandem Michael addition–cyclization reaction, demonstrating the compound's relevance in the development of new pharmaceuticals (Muthusamy Boominathan, M. Nagaraj, S. Muthusubramanian, R.V. Krishnakumar, 2011).

Fluorescence and Photophysical Properties

The fluorescence properties of this compound derivatives have been extensively studied. Their solid-state fluorescence, driven by a larger conjugated system and various hydrogen bonds, makes these compounds suitable for applications in optical materials and sensors. The fluorescence emission differences leading to molecular recognition have also been determined (Juan Shi, Yong Liang, Zunting Zhang, 2017).

Development of Photochromic Materials

Compounds derived from this compound have been used in the syntheses of photochromic materials. Chromene chromium carbene complexes, for example, undergo benzannulation reactions to give naphthopyran and naphthopyrandione units, indicating their potential in the synthesis of new materials with applications ranging from optical storage to smart windows (Manish Rawat, V. Prutyanov, W. Wulff, 2006).

Wirkmechanismus

Target of Action

It is known to inhibit cyp1a2 and cyp2c19 enzymes . These enzymes are part of the cytochrome P450 family and play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Pharmacokinetics

Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate exhibits high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.51, indicating moderate lipophilicity . This property influences its distribution within the body and its ability to cross biological membranes. It is soluble in water, with a solubility of 0.443 mg/ml .

Biochemische Analyse

Biochemical Properties

It is known that this compound has a high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit CYP1A2 and CYP2C19 enzymes .

Molecular Mechanism

The molecular mechanism of action of Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate is not well defined. It is known to inhibit CYP1A2 and CYP2C19 enzymes , which could potentially influence various biochemical pathways

Eigenschaften

IUPAC Name |

ethyl 7-methoxy-4-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-3-17-13(15)10-7-18-11-6-8(16-2)4-5-9(11)12(10)14/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMLUKKJKAGIEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC2=C(C1=O)C=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2839423.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2839426.png)

![Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2839429.png)

![2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2839434.png)

![N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)